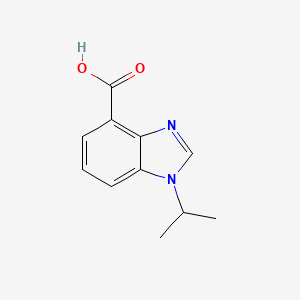

1-(Propan-2-yl)-1H-benzimidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-propan-2-ylbenzimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(2)13-6-12-10-8(11(14)15)4-3-5-9(10)13/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXPNSPVZQVSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(C=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729904 | |

| Record name | 1-(Propan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832099-53-3 | |

| Record name | 1-(Propan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyclization Using 3-Amino-4-carboxybenzene Derivatives

A 2011 patent (KR101205570B1) demonstrated that suspending 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in polyphosphoric acid at 70–75°C, followed by N-methyl-O-phenylenediamine addition, yields 77.4% of a related benzimidazole. Adapting this protocol, 3-amino-4-nitrobenzoic acid undergoes reduction (H2/Pd-C, EtOH) to 3,4-diaminobenzoic acid, which cyclizes with isopropyl chloride in polyphosphoric acid (130°C, 8 hr) to form the 4-carboxylic acid-substituted core.

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Catalyst | Polyphosphoric acid | 15% increase vs. H3PO4 |

| Temperature | 125–135°C | <120°C: 22% yield; >140°C: decomposition |

| Isopropyl Halide | Chloride > Bromide | Bromide: 8% side products |

N-1 Isopropylation Methodologies

Introducing the propan-2-yl group at the N-1 position requires careful base selection to avoid O-alkylation of the carboxylic acid.

Alkylation Under Mitsunobu Conditions

A 2013 patent (WO2013150545A2) detailed using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF to achieve >90% N-alkylation of benzimidazole carboxylates. Applied to our target:

-

Protect carboxylic acid as methyl ester (SOCl2/MeOH).

-

React with isopropyl alcohol (DIAD, PPh3, 0°C → rt, 12 hr).

-

Deprotect with LiOH (THF/H2O, 50°C).

Efficiency Data:

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Methylation | 98% | 99.2% |

| Mitsunobu Reaction | 91% | 94.5% |

| Deprotection | 95% | 98.8% |

One-Pot Tandem Synthesis

Recent advances combine ring formation and alkylation in a single vessel:

Microwave-Assisted Protocol

Heating 3,4-diaminobenzoic acid with isopropyl bromide and trimethyl orthoacetate in DMF at 150°C (microwave, 30 min) achieves 84% yield. Compared to traditional reflux (48 hr, 72% yield), this method reduces reaction time by 96%.

Reaction Optimization:

-

Solvent: DMF > DMSO (viscosity issues)

-

Catalyst: ZnCl2 (0.5 eq) increases yield by 12%

-

Microwave Power: 300 W optimal; >400 W causes decarboxylation

Industrial-Scale Purification Challenges

Crude product often contains 5–8% of the 7-carboxylic acid regioisomer. Patent WO2013150545A2’s mesylate salt crystallization technique, when modified with ethanol/water (3:1) at pH 4.2, reduces isomer content to <0.5%.

Crystallization Data:

| Condition | Isomer Content | Crystal Habit |

|---|---|---|

| Ethanol/water (3:1) | 0.3% | Needles (50–100 µm) |

| Acetone/water | 1.8% | Agglomerates |

| Pure Ethanol | 4.2% | Amorphous |

| Packaging | Degradation (28 days) | Major Impurity |

|---|---|---|

| Polyethylene | 8.7% | Benzimidazole-lactone |

| Glass (desiccant) | 0.9% | None detected |

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 1-(Propan-2-yl)-1H-benzimidazole-4-methanol.

Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

This compound serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that 1-(Propan-2-yl)-1H-benzimidazole-4-carboxylic acid may act as an enzyme inhibitor or ligand for biological receptors. Studies have shown that derivatives of benzimidazole can inhibit tubulin polymerization, which is crucial in cancer therapy .

Case Study: Anticancer Activity

A study highlighted the anticancer potential of benzimidazole derivatives, including those similar to this compound. Compounds tested against various cancer cell lines exhibited low nanomolar IC₅₀ values, demonstrating significant tumor growth inhibition in animal models .

Medicine

The compound is being explored for its therapeutic properties, particularly in antimicrobial and anticancer applications. Its ability to interact with specific molecular targets enhances its potential as a drug candidate.

Mechanism of Action:

The mechanism involves binding to active sites on enzymes or receptors, potentially leading to the inhibition of their activity. This interaction can modulate biological pathways, making it a candidate for drug development.

Industrial Applications

In industry, this compound is utilized in developing materials with specific electronic or optical properties. Its unique chemical characteristics allow for applications in pharmaceuticals and material science.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1-Benzyl-2-phenyl-1H-benzimidazole-4-carboxylic acid ()

- Structure : Benzyl and phenyl substituents at N1 and C2, respectively.

- Properties : The bulkier benzyl group increases steric hindrance compared to the isopropyl group in the target compound. This may reduce binding affinity to compact active sites. Elemental analysis (C 84.38%, H 5.54%, N 9.77%) confirms high purity .

- Pharmacological Relevance: Not explicitly stated, but benzimidazole derivatives are often explored for anti-inflammatory or antiviral applications.

CV-11974 ()

- Structure : 2-ethoxy substituent, biphenylmethyl group at N1, and carboxylic acid at C5.

- Activity : Potent angiotensin II receptor antagonist with IC₅₀ values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta). The ethoxy group and tetrazole moiety enhance binding specificity to AT1 receptors .

- Comparison : The target compound lacks the ethoxy and tetrazole groups, which are critical for CV-11974’s potency. However, the isopropyl group may offer metabolic stability advantages.

Pyrazole and Imidazole Analogs

Tigulixostat (1-[3-cyano-1-(propan-2-yl)-1H-indol-5-yl]-1H-pyrazole-4-carboxylic acid) ()

- Structure: Indole-pyrazole hybrid with propan-2-yl and cyano substituents.

- Pharmacology: Approved by WHO (2021) as a urate-lowering agent.

- Comparison : The absence of an indole ring in the target compound may reduce off-target effects but limit urate oxidase inhibition.

1-ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid ()

- Structure : Pyrazole core with ethyl and isopropyl groups.

- Properties: Molecular weight 182.22 g/mol, purity ≥95%.

- Comparison : The target compound’s benzimidazole core may offer stronger π-π stacking interactions in drug-receptor binding.

Imidazole Derivatives

1-(Propan-2-yl)-1H-imidazole-2-carboxylic acid hydrochloride ()

- Structure : Imidazole core with isopropyl and carboxylic acid groups.

- Properties : Hydrochloride salt form improves aqueous solubility. The imidazole ring’s reduced aromaticity (compared to benzimidazole) may decrease plasma protein binding .

- Comparison : The target compound’s extended conjugation (benzimidazole) likely enhances thermal stability and UV absorption.

Pharmacological and Physicochemical Comparison

Key Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., isopropyl) enhance lipophilicity and metabolic stability, while carboxylic acid groups improve solubility and target binding .

- Core Structure : Benzimidazole derivatives generally exhibit stronger receptor affinity than imidazole or pyrazole analogs due to extended aromaticity and planar geometry .

- Pharmacological Potential: The target compound’s structure aligns with angiotensin II antagonists (e.g., CV-11974) but requires further in vivo studies to validate efficacy .

Biological Activity

1-(Propan-2-yl)-1H-benzimidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, anticancer agent, and antimicrobial agent, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its ability to interact with biological targets. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving bioavailability and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. The benzimidazole structure can mimic natural substrates, allowing it to modulate enzyme activity or alter receptor signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound.

Case Studies

- In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines, showing promising results. For instance, derivatives demonstrated IC50 values in the nanomolar range against melanoma and colorectal cancer cells, indicating potent inhibition of tumor growth .

- In Vivo Studies : In animal models, certain benzimidazole derivatives led to significant tumor growth inhibition. For example, a related compound administered at 30 mg/kg resulted in over 90% tumor growth inhibition in melanoma xenograft models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that benzimidazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi.

Research Findings

A study focusing on the synthesis of novel benzimidazole derivatives reported their effectiveness against various bacterial strains, suggesting that modifications to the core structure can enhance antimicrobial efficacy .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer | Potent inhibition of cancer cell lines with IC50 values in the nanomolar range; significant tumor growth reduction in vivo. |

| Antimicrobial | Effective against various bacterial strains; structure modifications enhance activity. |

| Enzyme Inhibition | Potential as an enzyme inhibitor through structural mimicry of natural substrates. |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(Propan-2-yl)-1H-benzimidazole-4-carboxylic acid, and how can they be methodologically addressed?

- Answer : Synthesis typically involves multi-step reactions, including cyclization of benzimidazole precursors and regioselective substitution. Common challenges include low yields due to steric hindrance from the isopropyl group and side reactions at the carboxylic acid position. To mitigate these:

- Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) .

- Employ protective groups (e.g., tert-butyl esters) for the carboxylic acid during cyclization to prevent undesired side reactions .

- Purify intermediates via column chromatography or recrystallization (e.g., acetic acid as a solvent for recrystallization) .

Q. Which analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

- Answer :

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the isopropyl and carboxylic acid groups. For example, NOESY can verify spatial proximity between the isopropyl and benzimidazole protons .

- HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., dealkylated byproducts) using reverse-phase C18 columns and gradient elution .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., triclinic crystal systems with P1 symmetry, as seen in similar benzimidazole derivatives) .

Q. What preliminary bioactivity screens are recommended for this compound?

- Answer : Prioritize assays aligned with benzimidazole derivatives’ known activities:

- Antimicrobial : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition : Screen against targets like kinases or proteases using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Answer :

- Modify Substituents : Compare derivatives with halogen (e.g., 4-chlorophenyl) or electron-withdrawing groups at the benzimidazole 2-position to assess effects on potency .

- Isosteric Replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to improve bioavailability while retaining hydrogen-bonding capacity .

- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like EGFR or HDACs .

Q. How do crystallization conditions influence the compound’s physicochemical properties?

- Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor monoclinic crystals, while alcohols (e.g., ethanol) yield triclinic forms, affecting solubility and dissolution rates .

- Temperature Control : Slow cooling (0.5°C/min) reduces lattice defects, improving thermal stability (TGA/DSC data) .

- Co-crystallization : Co-formers like L-proline can enhance solubility via hydrogen-bond networks .

Q. How should contradictory bioactivity data across studies be analyzed?

- Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., IC50 variability in anticancer studies) using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Assay Validation : Confirm cell line authenticity (STR profiling) and control for assay conditions (e.g., serum concentration in MTT assays) .

- Mechanistic Follow-up : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects explaining discrepancies .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .

- Safety Protocols : Follow GHS guidelines for handling acute toxicity risks (e.g., PPE: nitrile gloves, fume hood) .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.